4-bromo-N,N-diethylthiophene-2-carboxamide
Overview
Description
4-bromo-N,N-diethylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C9H12BrNOS and its molecular weight is 262.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Thiophene Derivatives : A study by Bar and Martin (2021) details the regioselective synthesis of a thiophene derivative similar to 4-bromo-N,N-diethylthiophene-2-carboxamide, emphasizing the method's efficiency in producing such compounds, which are valuable in material science and pharmaceuticals (Bar & Martin, 2021).
Reactions and Steric Effects : Research by Consiglio et al. (1985) explores the piperidinodebromination of related thiophene carboxamides, providing insight into the steric interactions and kinetics of reactions involving similar brominated compounds (Consiglio et al., 1985).
Trifluoromethylthiazoles and Azo Dyes : Tanaka et al. (1991) report the synthesis of trifluoromethylthiazoles and their application in azo dye synthesis, demonstrating the potential of brominated thiophene derivatives in dye and pigment chemistry (Tanaka et al., 1991).
Metabolism Study : Kanamori et al. (2002) conducted a study on the metabolism of a psychoactive phenethylamine structurally related to this compound, which could provide insights into how similar brominated compounds are metabolized in biological systems (Kanamori et al., 2002).
Antibacterial Activities : Siddiqa et al. (2022) synthesized and investigated the antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives against drug-resistant bacteria, suggesting potential medicinal applications of brominated thiophene derivatives (Siddiqa et al., 2022).
Properties
IUPAC Name |
4-bromo-N,N-diethylthiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)8-5-7(10)6-13-8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAARXAOUBVSJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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